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Abstract

Clobenpropit, also known as VUF 9153, is a potent and selective small molecule widely
utilized in pharmacological research.[1][2] It is a cornerstone tool compound for investigating
the roles of the histamine H3 and H4 receptors. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and detailed pharmacological
characteristics of Clobenpropit. It includes a summary of its primary and secondary
pharmacological targets, its influence on key signaling pathways, and detailed protocols for
relevant experimental procedures.

Chemical Structure and Physicochemical Properties

Clobenpropit is an isothiourea derivative containing an imidazole ring, a feature common to
many histamine receptor ligands, and a 4-chlorobenzyl group.[3] It is most commonly available
as a dihydrobromide salt, which enhances its solubility and stability.[4]

Table 1: Chemical Identifiers of Clobenpropit
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Identifier Value

N-(4-Chlorobenzyl)-S-[3-(4(5)-

IUPAC Name o . ] ) )
imidazolyl)propyllisothiourea dihydrobromide[5]
Synonyms VUF 9153
145231-35-2 (dihydrobromide), 145231-45-4
CAS Number
(parent)
Chemical Formula C14H17CIN4S - 2HBr
] 470.65 g/mol (dihydrobromide), 308.83 g/mol
Molecular Weight
(parent)
N=C(SCCCC1=CN=CN1)NCC2=CC=C(Cl)C=C
SMILES

2.[H]Br.[H]Br

1S/C14H17CIN4S.2BrH/c15-12-5-3-11(4-6-
InChl 12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;;/h3-
6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);2*1H

Table 2: Physicochemical Properties of Clobenpropit Dihydrobromide

Property Value
Physical Form Solid
Purity >99%
- Water: Soluble to 100 mM DMSO: 30 mg/mi
Solubility
Ethanol: 2.5 mg/mi
Storage Store at room temperature
Synthesis

The synthesis of Clobenpropit can be achieved through several routes. One efficient method
involves the use of 3-phenylpropionyl isothiocyanate (PPI). This approach provides a good
overall yield and is relatively rapid.
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Synthetic Scheme Overview

The synthesis generally involves the reaction of a protected histamine precursor with an
isothiocyanate, followed by reaction with 4-chlorobenzylamine and subsequent deprotection.

Histamine Precursor Isothiocvanate
(with protected imidazole) y

Reaction
Ghiourea Intermediate 4-Ch|orobenzylamine)
Reaction
Grotected Clobenpropia
Deprotection

Clobenpropit
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Figure 1: General Synthetic Workflow for Clobenpropit.

Experimental Protocol: Synthesis via PPl Method

This protocol is based on the methodology described for the synthesis of S-alkyl-N-
alkylisothioureas.

o Step 1: Formation of N-Acylthiourea: React 4-chlorobenzylamine with 3-phenylpropionyl
isothiocyanate (PPI) in an appropriate solvent like dichloromethane. The reaction is typically
carried out at room temperature.

o Step 2: S-Alkylation: The resulting N-acylthiourea is then reacted with a protected 3-(1H-
imidazol-4-yl)propy! halide (e.g., bromide or iodide) in the presence of a base such as
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potassium carbonate in a solvent like acetone. The imidazole group is typically protected
with a trityl (Tr) group.

o Step 3: Deprotection: The protecting group on the imidazole nitrogen is removed using acidic
conditions, for example, by treatment with hydrochloric acid in a suitable solvent, to yield
Clobenpropit dihydrochloride. The dihydrobromide salt can be obtained by using
hydrobromic acid.

Pharmacological Properties

Clobenpropit is a dual-acting ligand, primarily known for its high affinity and antagonist/inverse
agonist activity at the histamine H3 receptor, and partial agonist activity at the histamine H4
receptor.

Table 3: Pharmacological Profile of Clobenpropit at Primary Targets

Receptor Species Assay Type Parameter Value
) ) Radioligand )
Histamine H3 Human o pKi 9.44
Binding
Radioligand )
Rat o pKi 9.75
Binding
) ) Radioligand
Guinea Pig oo pKD 10.59
Binding
Functional
Human ] pEC50 8.07
(Inverse Agonist)
Functional
) pA2 9.93
(Antagonist)
) ) Radioligand ]
Histamine H4 Human o Ki 13 nM
Binding
Functional
Human EC50 3nM

(Partial Agonist)
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Clobenpropit exhibits significantly lower affinity for histamine H1 and H2 receptors, with pKi
values of 5.2 and 5.6, respectively, demonstrating its selectivity for the H3 and H4 subtypes.

Off-Target Activities

Besides its primary targets, Clobenpropit has been shown to interact with other receptors and
transporters, which may contribute to its overall pharmacological profile.

Table 4: Off-Target Activities of Clobenpropit

Target Activity Parameter Value

Serotonin 5-HT3

Binding Ki 7.4 nM
Receptor
02A-Adrenoceptor Binding Ki 17.4 nM
02C-Adrenoceptor Binding Ki 7.8 nM
NMDA Receptor Noncompetitive

, IC50 1uM

(NR1/NR2B) Antagonist
Dopamine Transporter o

Inhibitor IC50 490 nM

(DAT)

Neuroprotective and Other Effects

Clobenpropit has demonstrated a range of neuroprotective effects in various preclinical
models. These effects are often attributed to its ability to modulate neurotransmitter release
and reduce neuroinflammation.

o Enhanced GABA Release: Clobenpropit enhances the release of GABA in cortical neurons,
which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.

» Anti-inflammatory Effects: It can attenuate the release of pro-inflammatory cytokines such as
TNF-a and IL-6.

o Cognitive Enhancement: By blocking presynaptic H3 autoreceptors, Clobenpropit increases
the release of histamine and other neurotransmitters like acetylcholine, which is associated
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with improved cognitive function.

o Anti-cancer Properties: Recent studies have explored the anti-tumor effects of
Clobenpropit, particularly in pancreatic and cholangiocarcinoma models, where it appears
to inhibit tumor growth and metastasis.

Signaling Pathways

The pharmacological effects of Clobenpropit are mediated through its interaction with specific
signaling cascades.

Histamine H3 Receptor Signhaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the
Gai/o subunit. As an inverse agonist, Clobenpropit reduces the constitutive activity of the H3
receptor, leading to an increase in intracellular CAMP levels.
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Figure 2: Clobenpropit's Action on the Histamine H3 Receptor Signaling Pathway.
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Recent evidence suggests that Clobenpropit can also act as an inhibitor of the CXCR4
receptor, a chemokine receptor involved in inflammation and cancer. This interaction may

contribute to its anti-inflammatory and anti-tumor effects.
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Figure 3: Clobenpropit's Interaction with the CXCR4 Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the
pharmacological activity of Clobenpropit.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound

for the H3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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